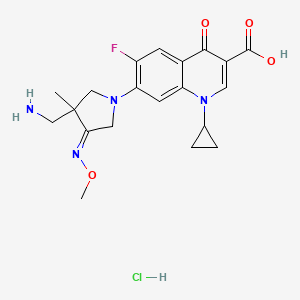![molecular formula C56H23N3Na4O20S4 B12787098 tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate CAS No. 72379-60-3](/img/structure/B12787098.png)
tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[3027002,3003,1904,1707,1609,14020,29022,27033,42035,40043,59045,58046,55048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate is a complex organic compound with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate involves multiple steps, including the formation of intermediate compounds and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. These products may include various derivatives and modified versions of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various analytical and synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable for research and development.
Biology
In biological research, the compound may be used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a useful tool for probing biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs and treatments. Its unique chemical properties may offer advantages in targeting specific pathways and mechanisms in the body.
Industry
In industry, the compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrapentacontane: A similar compound with a different structure and properties.
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester: Another complex organic compound with unique properties.
Uniqueness
Tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[3027002,3003,1904,1707,1609,14020,29022,27033,42035,40043,59045,58046,55048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate stands out due to its highly intricate structure and specific chemical properties
Propriétés
Numéro CAS |
72379-60-3 |
|---|---|
Formule moléculaire |
C56H23N3Na4O20S4 |
Poids moléculaire |
1278.0 g/mol |
Nom IUPAC |
tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate |
InChI |
InChI=1S/C56H27N3O20S4.4Na/c60-49-21-9-1-3-11-23(21)51(62)41-39(49)45-33(29-17-19-31-35(43(29)57-45)55(78-82(70,71)72)27-15-7-5-13-25(27)53(31)76-80(64,65)66)37-38-34-30-18-20-32-36(56(79-83(73,74)75)28-16-8-6-14-26(28)54(32)77-81(67,68)69)44(30)58-46(34)40-42(48(38)59-47(37)41)52(63)24-12-4-2-10-22(24)50(40)61;;;;/h1-20,57-59H,(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75);;;;/q;4*+1/p-4 |
Clé InChI |
NOQMKHSBJMJZDT-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])NC5=C6C(=C7C(=C45)C8=C9C1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC9=C1C(=C8N7)C(=O)C2=CC=CC=C2C1=O)C(=O)C1=CC=CC=C1C6=O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




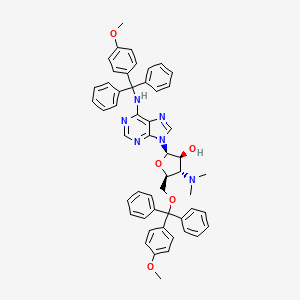
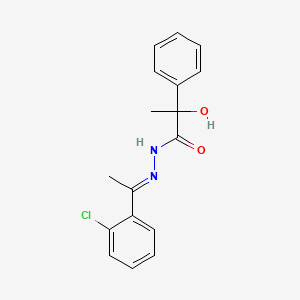

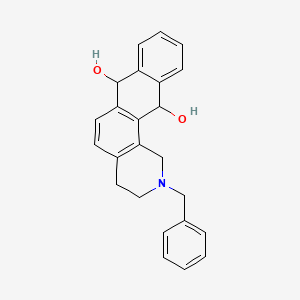
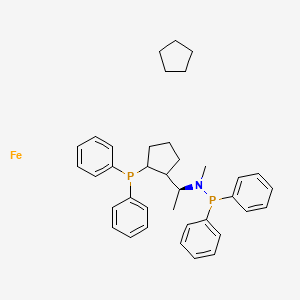

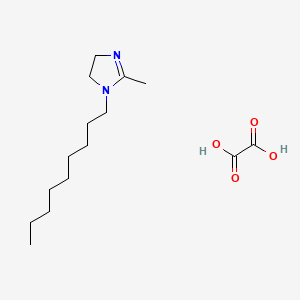
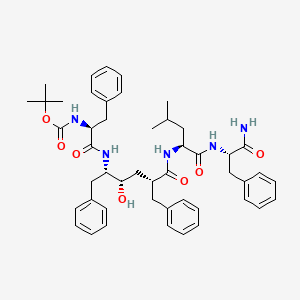

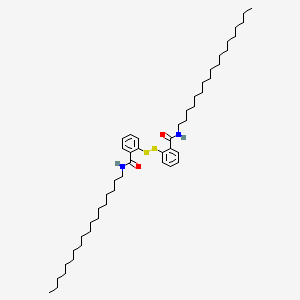
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
